molecular formula C14H16N4O B13179149 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane

Cat. No.: B13179149
M. Wt: 256.30 g/mol
InChI Key: JCYQAHZMHLYBCT-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane is a compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring, an oxadiazole ring, and a spirocyclic structure, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as carbon disulfide, to form the 1,2,4-oxadiazole ring. The final step involves the formation of the spirocyclic structure through a reaction with a suitable spirocyclic precursor under appropriate conditions .

Chemical Reactions Analysis

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-(6-azaspiro[2.5]octan-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H16N4O/c1-2-10(9-16-5-1)12-17-13(19-18-12)11-8-14(11)3-6-15-7-4-14/h1-2,5,9,11,15H,3-4,6-8H2

InChI Key

JCYQAHZMHLYBCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2C3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

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